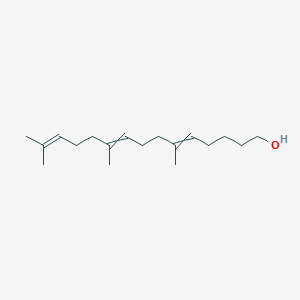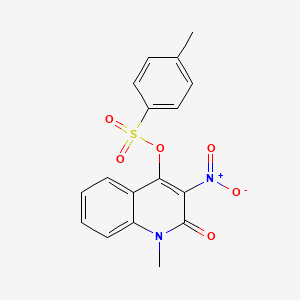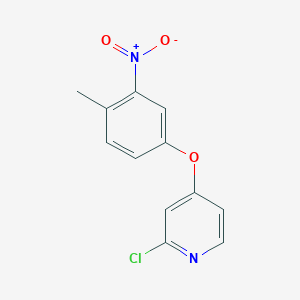
2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a chloro group, a nitro group, and a pyridine ring, which contribute to its unique chemical properties.
准备方法
The synthesis of 2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine typically involves the reaction of 2-chloro-4-nitrophenol with 4-methyl-3-nitropyridine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .
化学反应分析
2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and target molecule .
相似化合物的比较
2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine can be compared with similar compounds, such as:
2-Chloro-4-methyl-3-nitropyridine: This compound shares a similar structure but lacks the phenoxy group, resulting in different chemical properties and applications.
4-Chloro-3-nitrophenol: This compound has a similar nitro and chloro substitution pattern but differs in the position of the substituents and the presence of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
属性
分子式 |
C12H9ClN2O3 |
|---|---|
分子量 |
264.66 g/mol |
IUPAC 名称 |
2-chloro-4-(4-methyl-3-nitrophenoxy)pyridine |
InChI |
InChI=1S/C12H9ClN2O3/c1-8-2-3-9(6-11(8)15(16)17)18-10-4-5-14-12(13)7-10/h2-7H,1H3 |
InChI 键 |
FRYLPVVYMDKEOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OC2=CC(=NC=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

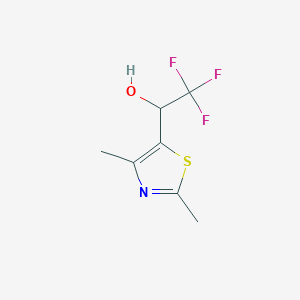
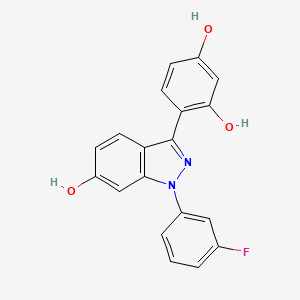
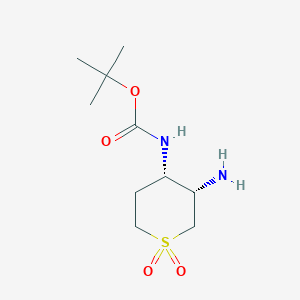
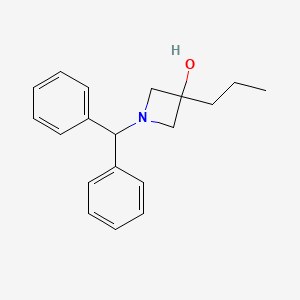
![2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid](/img/structure/B8618042.png)
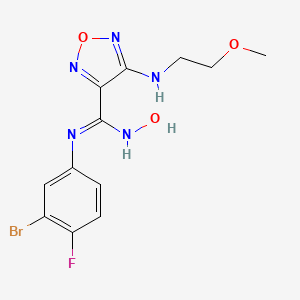
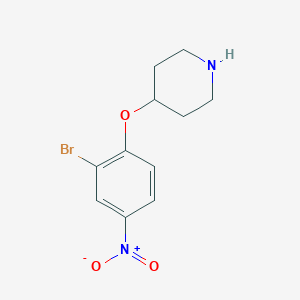
![2-[3-(Oxiran-2-yl)propoxy]oxane](/img/structure/B8618087.png)
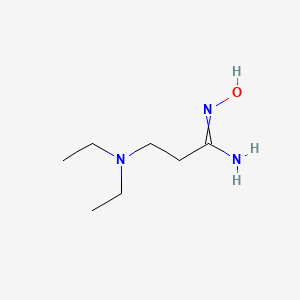
![(R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE](/img/structure/B8618100.png)
